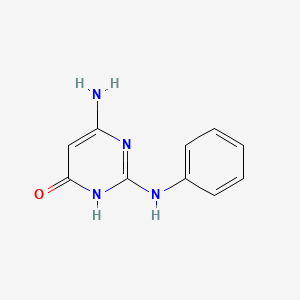

6-amino-2-anilinopyrimidin-4(3H)-one

Descripción general

Descripción

6-amino-2-anilinopyrimidin-4(3H)-one is a heterocyclic organic compound with a pyrimidine ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-anilinopyrimidin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, often using precursors such as cyanoacetamide and aniline.

Cyclization: The key step involves cyclization, where the starting materials undergo a series of reactions to form the pyrimidine ring. This can be achieved through condensation reactions under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors where the starting materials are mixed and reacted under controlled conditions.

Continuous Flow Synthesis: A more modern approach where the reactants are continuously fed into a reactor, allowing for more efficient and scalable production.

Análisis De Reacciones Químicas

Aromatic Nucleophilic Substitution

One of the primary methods for synthesizing 6-amino-2-anilinopyrimidin-4(3H)-one is through aromatic nucleophilic substitution reactions. This involves the reaction of substituted anilines with pyrimidine derivatives, such as 2-chloro-4,6-dimethylpyrimidine, under microwave irradiation conditions.

-

Reaction Conditions : The reaction typically occurs in ethanol at elevated temperatures (around 160 °C) and utilizes microwave heating to enhance yield and reduce reaction time.

-

Mechanism : The mechanism involves the formation of Meisenheimer complexes, where the nucleophile (aniline) attacks the electrophilic carbon in the pyrimidine ring, leading to the substitution of a chlorine atom with the aniline group.

-

Yields : The yields for various substituted anilinopyrimidine derivatives have been reported to range from 71% to 99%, indicating a highly efficient reaction process .

Formation of Key Intermediates

In a related synthesis pathway, this compound can be derived from intermediates such as 2-amino-6-chloropyrimidin-4(3H)-one. This involves several steps:

-

Synthesis of 2-amino-6-chloropyrimidin-4(3H)-one : This is achieved by reacting guanidine hydrochloride with diethyl malonate followed by chlorination with phosphoryl chloride.

-

Nucleophilic Substitution : The chlorinated intermediate can then react with anilines through nucleophilic substitution, leading to the formation of 6-(N-anilino)pyrimidin-4(3H)-ones as precursors .

Exchange Amination

Another synthetic route includes the exchange amination process where one amino group in a pyrimidine derivative is replaced by another amine. This method can be particularly useful when synthesizing compounds with specific substitutions on the pyrimidine ring.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

6-Amino-2-anilinopyrimidin-4(3H)-one can be synthesized through various methods, often involving the reaction of anilines with pyrimidine derivatives. The compound features a pyrimidine ring substituted with an amino group and an aniline moiety, which contributes to its reactivity and biological properties.

Synthesis Methodology

- Precursor Reactions : The synthesis often begins with 2-amino-6-chloropyrimidin-4(3H)-one, which undergoes nucleophilic substitution with an appropriate aniline derivative under controlled conditions to yield this compound .

- Yield Optimization : Recent studies have focused on optimizing reaction conditions (temperature, solvent, and catalyst) to enhance yield and purity .

This compound has been investigated for its potential as a therapeutic agent, particularly in oncology.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity by inhibiting specific kinases involved in cancer cell proliferation. For instance, compounds derived from this compound have shown promise as selective inhibitors of Aurora kinases, which are critical for mitosis and are often overexpressed in cancer cells .

Pharmacological Applications

The pharmacological potential of this compound extends beyond oncology.

Inhibition of PI3K Pathway

The compound has been identified as a selective inhibitor of the PI3K pathway, which plays a pivotal role in various cellular processes including metabolism, growth, and survival. This inhibition presents opportunities for treating diseases such as diabetes and certain types of cancer where the PI3K pathway is dysregulated .

Antimicrobial Properties

Emerging research suggests that derivatives of this compound may possess antimicrobial properties. Preliminary studies indicate effectiveness against certain bacterial strains, warranting further investigation into its potential as an antibiotic agent .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound derivatives:

Mecanismo De Acción

The mechanism by which 6-amino-2-anilinopyrimidin-4(3H)-one exerts its effects involves:

Molecular Targets: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function.

Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparación Con Compuestos Similares

Similar Compounds

2-Aminopyrimidine: Shares the pyrimidine core but lacks the aniline group.

4-Aminopyrimidine: Similar structure but with the amino group at a different position.

2-Anilinopyrimidine: Contains the aniline group but lacks the amino group at the 6-position.

Uniqueness

6-amino-2-anilinopyrimidin-4(3H)-one is unique due to the presence of both the amino and aniline groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile reactivity and potential for diverse applications in research and industry.

Actividad Biológica

6-Amino-2-anilinopyrimidin-4(3H)-one (CAS No: 103041-17-4) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This compound belongs to the pyrimidine family, characterized by a six-membered ring structure containing nitrogen atoms. Its unique structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C10H10N4O

- Molecular Weight : 218.22 g/mol

- Structural Features :

- An anilino group at position 2

- An amino group at position 6

- A ketone functional group at position 4

The biological activity of this compound primarily involves its role as an inhibitor of specific protein kinases. Protein kinases are crucial in regulating various cellular processes, including cell division, differentiation, and metabolism. The compound has been shown to interact with the ATP binding pockets of target kinases, leading to inhibition of their activity.

Key Mechanisms:

- Inhibition of Kinase Activity : The compound acts as a dual inhibitor of Aurora A kinase and VEGF receptor kinases, which are implicated in cancer progression and angiogenesis .

- Antiproliferative Effects : In vitro studies have demonstrated that it exhibits antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent .

Anticancer Activity

Recent studies have highlighted the compound's efficacy in inhibiting tumor growth:

- Inhibition Profile : It has been tested against a panel of tumor-relevant protein kinases, showing significant inhibitory activity with IC50 values in the micromolar range for Aurora A, VEGF-R2, and VEGF-R3 .

- Cell Line Studies : The National Cancer Institute (NCI) conducted screening using the sulforhodamine B assay, revealing that this compound effectively reduced cell proliferation across several cancer cell lines .

Case Studies

-

Aurora A Kinase Inhibition :

- A study examined the binding interactions between the compound and Aurora A kinase using crystallography. The structural analysis revealed critical hydrogen bonding interactions that stabilize the inhibitor within the ATP binding pocket .

- Modifications to the anilino group enhanced inhibitory potency, leading to derivatives with improved selectivity against Aurora A.

- VEGF-R Inhibition :

Table 1: Inhibitory Activity of this compound Against Selected Kinases

| Kinase | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Aurora A | 0.5 | Competitive |

| VEGF-R2 | 0.8 | Competitive |

| VEGF-R3 | 1.0 | Non-competitive |

Table 2: Antiproliferative Activity in Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 1.5 | Significant reduction |

| A549 (Lung) | 1.8 | Moderate reduction |

| HCT116 (Colon) | 1.2 | Significant reduction |

Propiedades

IUPAC Name |

4-amino-2-anilino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-8-6-9(15)14-10(13-8)12-7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTZAEPRFMFTSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.